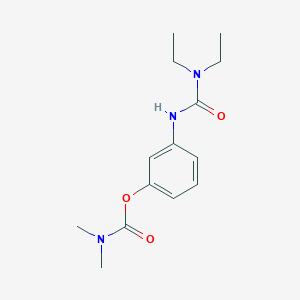![molecular formula C25H25NO B14458047 2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one CAS No. 74713-09-0](/img/structure/B14458047.png)
2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dibenzylamino group attached to a dihydronaphthalenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method is the condensation reaction between 3,4-dihydronaphthalen-1(2H)-one and dibenzylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthalenone derivatives.
Applications De Recherche Scientifique
2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific proteins involved in cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, the compound may inhibit the activity of certain proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: A precursor in the synthesis of the target compound.
Dibenzylamine: Another precursor used in the synthesis.
Naphthoquinones: Oxidation products of the target compound.
Uniqueness
2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one is unique due to its combined structural features of a dibenzylamino group and a dihydronaphthalenone core. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
74713-09-0 |
|---|---|
Formule moléculaire |
C25H25NO |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
2-[(dibenzylamino)methyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C25H25NO/c27-25-23(16-15-22-13-7-8-14-24(22)25)19-26(17-20-9-3-1-4-10-20)18-21-11-5-2-6-12-21/h1-14,23H,15-19H2 |
Clé InChI |
VRHDKGRMTDAJRB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(=O)C1CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
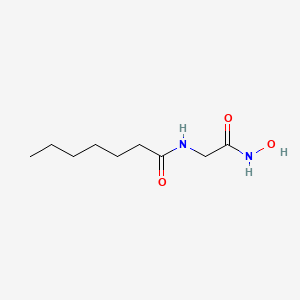
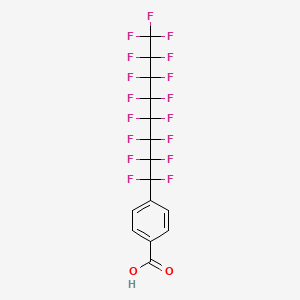
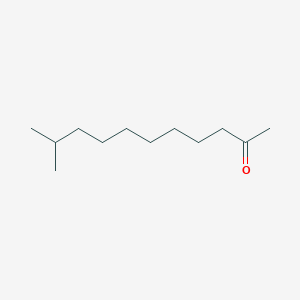
![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
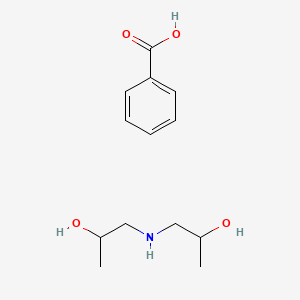
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
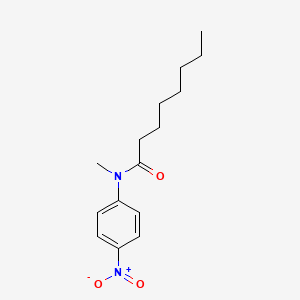

![2-Oxa-spiro[4.5]dec-8-ene-1,7-dione, 4,6-dihydroxy-3,10-dimethyl-](/img/structure/B14458022.png)
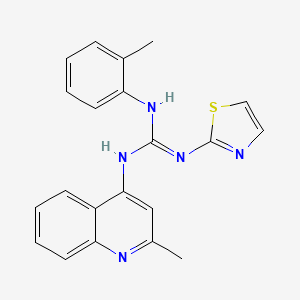
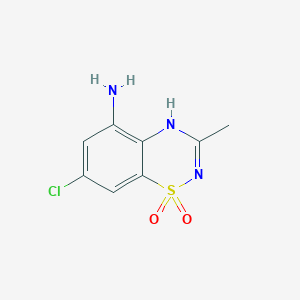
![4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine](/img/structure/B14458035.png)
